CID 71338416

Description

Properties

CAS No. |

114551-82-5 |

|---|---|

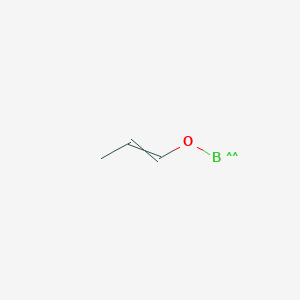

Molecular Formula |

C3H5BO |

Molecular Weight |

67.88 g/mol |

InChI |

InChI=1S/C3H5BO/c1-2-3-5-4/h2-3H,1H3 |

InChI Key |

CVOCPAYRMIERAP-UHFFFAOYSA-N |

Canonical SMILES |

[B]OC=CC |

Origin of Product |

United States |

Preparation Methods

The preparation of the compound with CID 71338416 involves several synthetic routes and reaction conditions. One common method includes the hydrogenation of benzoic acid, which results in the formation of cyclohexanecarboxylic acid . This compound can also be synthesized through other methods, such as the reaction of 5-iodine-2-methylaniline with N-bromosuccinimide, followed by further reactions under specific conditions .

Chemical Reactions Analysis

The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, cyclohexanecarboxylic acid, a related compound, can be oxidized to cyclohexene . Common reagents used in these reactions include nitrosylsulfuric acid and other oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound with CID 71338416 has numerous scientific research applications. It is used in the study of plant physiology and function, particularly in the measurement and analysis of plant roots and leaves . Additionally, it plays a role in the development of vaccines and other biopharmaceutical applications . Its unique properties make it a valuable tool in various fields of research, including environmental science, agriculture, and medicine.

Mechanism of Action

The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. For example, bisphosphonates, a class of compounds related to CID 71338416, bind to hydroxyapatite in bones, inhibiting bone resorption . This interaction is crucial for their therapeutic effects in treating conditions like osteoporosis and bone metastases.

Comparison with Similar Compounds

Identification of "CID 71338416"

- explicitly states that "this compound" refers to a business registration number for the company Germany Adolf International Group Co., Limited in Hong Kong. This identifier is unrelated to chemical compounds or PubChem entries .

- In contrast, defines "CID" as the PubChem Compound Identifier, a standardized numerical code for chemical entities in the PubChem database. However, none of the evidence provided includes data for "this compound" as a chemical compound.

Potential Misinterpretation of "CID" in Other Evidence

- lists oscillatoxin derivatives with distinct PubChem CIDs (e.g., 101283546, 185389, 156582093), but "71338416" is absent .

- discusses a compound with PubChem ID 737737 (CAS 7312-10-9), which is unrelated to "71338416" .

Key Discrepancies

Corporate vs. In all other contexts (PubChem, analytical chemistry), "CID" is strictly a chemical identifier.

Lack of Chemical Data for "this compound": No evidence describes the molecular structure, properties, or synthesis of a compound with PubChem CID 71338414.

Recommendations

- If referring to a chemical compound, confirm its correct PubChem CID.

- Clarify the Scope : If the query intends to compare a company (this compound) with similar firms, additional corporate data would be required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.